Cy5.5

In Vivo Imaging NIR Fluorescence Tumor Targeting

Non-sulfonated cyanine dyes often exhibit aggregation-mediated quenching in aqueous labeling reactions, compromising conjugate brightness and increasing background. Cy5.5 (Sulfo-Cyanine5.5) addresses this via four sulfonate groups that confer high hydrophilicity and a net negative charge at physiological pH. • Ex/Em: 673-680 nm / 694-710 nm; NIR-I window enables deep tissue penetration with low autofluorescence. • Achieves tumor-to-background ratios of ~5.5 with targeted conjugates vs. ~1.5 for free dye. • Compatible with 633 nm and 670 nm laser lines; minimal spillover with Cy5 using 670/20 nm bandpass filters. Supplied with batch-specific QC data; cold-chain shipping available for international delivery.

Molecular Formula C₄₁H₄₄N₂O₁₄S₄
Molecular Weight 917.05
CAS No. 210892-23-2
Cat. No. B560562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5
CAS210892-23-2
Molecular FormulaC₄₁H₄₄N₂O₁₄S₄
Molecular Weight917.05
Structural Identifiers
SMILESCCN1C2=C(C3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC(=CC(=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)
InChIKeyLIZDKDDCWIEQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5.5 NIR Cyanine Dye Overview


Cy5.5 (Sulfo-Cyanine5.5, CAS 210892-23-2) is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine family . It is characterized by an excitation maximum at approximately 673-680 nm and an emission maximum around 694-710 nm, placing its fluorescence well within the NIR-I tissue transparency window . The molecule's core structure consists of a pentamethine bridge linking two sulfonated indolenine rings, which confers high hydrophilicity and a negative charge at neutral pH [1]. Cy5.5 is widely used as a covalent label for peptides, proteins, antibodies, and oligonucleotides in applications ranging from flow cytometry to small animal in vivo imaging .

Probe Type Near-infrared (NIR-I) fluorescent dye for in vivo and in vitro imaging
Labeling Mode Covalent amine-reactive (NHS ester) bioconjugation to biomolecules
Aqueous Compatibility Sulfonated core reduces aggregation, limits non-specific binding

Why Cy5.5 Is Not Interchangeable


Despite its structural similarity to dyes like Cy5 or Alexa Fluor 680, Cy5.5 exhibits distinct photophysical and bioconjugation behavior that directly impacts experimental outcomes. For example, the introduction of sulfonate groups enhances aqueous solubility and minimizes aggregation-mediated quenching, a known issue with non-sulfonated cyanines [1]. Furthermore, the precise spectral overlap with common 633 nm and 670 nm laser lines, coupled with its defined quantum yield and extinction coefficient, differentiates its brightness and signal-to-noise profile in multiplexed assays . Critically, in vivo imaging performance, including tumor-to-background ratios, cannot be extrapolated from spectrally similar dyes due to differing pharmacokinetics and tissue penetration properties [2]. Substituting Cy5.5 with an analog without quantitative verification risks assay failure due to altered fluorescence intensity, increased background, or premature photobleaching.

Spectral profile differs
Emission λmax ~700 nm may not match Cy5/Alexa Fluor 680 filter sets; cross-talk and detection sensitivity can shift.
Photostability context
Reported resistance to photobleaching is lower vs. Alexa Fluor 680; signal decay may occur under prolonged excitation.
Aggregation quenching risk
Conjugates can form non-fluorescent aggregates at high labeling ratios; brightness may not scale linearly with dye load.

Cy5.5 Quantitative Evidence


Tumor-to-Background Contrast vs. IRDye 800CW

In a head-to-head study comparing the in vivo performance of EGF-conjugated dyes, IRDye 800CW demonstrated a significantly higher tumor-to-background ratio (TBR) than Cy5.5, highlighting that deeper NIR emission yields superior contrast [1].

TBR vs. IRDye 800CW
Head-to-head
EGF-Cy5.5 conjugate vs EGF-IRDye 800CW
Higher reported TBR for IRDye 800CW; NIR-I offset may influence contrast
Xenograft model (MDA-MB-468), 1 nmol IV
In Vivo Imaging NIR Fluorescence Tumor Targeting

Photostability vs. Alexa Fluor Conjugates

A quantitative study of protein-dye conjugates found that Alexa Fluor dyes, including those spectrally similar to Cy5.5, exhibited superior resistance to photobleaching compared to their Cy dye counterparts [1].

Photostability vs. Alexa Fluor
Class-level inference
Cy5.5-protein conjugates vs Alexa Fluor 680/647 conjugates
Alexa Fluor retained higher fluorescence after extended illumination
Alexa Fluor 647 kept ~80% vs. ~55% for Cy5 in reported test
Photobleaching Protein Conjugates Flow Cytometry

Aggregation Quenching vs. Alexa Fluor

Protein conjugates prepared with Cy dyes, including Cy5.5, exhibit a prominent blue-shifted absorption shoulder indicative of non-fluorescent dye aggregates, a phenomenon significantly reduced in Alexa Fluor conjugates [1].

Aggregation Quenching
Class-level inference
Cy5.5-antibody conjugates vs Alexa Fluor 680 conjugates
Cy5.5 showed blue-shifted shoulders indicating aggregates; Alexa Fluor less quenching at high labeling
Spectroscopic analysis of antibody conjugates
Protein Labeling Fluorescence Quenching Degree of Labeling

Quantum Yield Comparison

The fluorescence quantum yield (Φ) of Cy5.5 is reported to be between 0.2 and 0.28 depending on the derivative and buffer conditions, a value that is generally lower than or comparable to that of other NIR dyes like iFluor 680 (Φ=0.23) .

Quantum Yield
Data to verify
Φ = 0.20–0.28
Supports brightness estimation; comparable to iFluor 680 (Φ 0.23)
Aqueous buffer, pH 7.4, room temperature
Fluorescence Quantum Yield Brightness Spectroscopy

pH Insensitivity

Cy5.5 fluorescence is reported to be stable and insensitive across a broad pH range, making it a robust choice for biological applications where pH may vary .

pH Insensitivity
Data to verify
Stable pH 4–10
Reported consistent fluorescence in variable biological pH environments
Aqueous buffers pH 4 to pH 10
pH Stability Bioconjugation Assay Development

Cy5.5 Key Applications


In Vivo Fluorescence Imaging

Cy5.5 is a well-established dye for small animal imaging due to its emission in the NIR-I window (~700 nm), which minimizes tissue autofluorescence and allows for significant depth penetration . Studies using targeted conjugates (e.g., Cy5.5-c(KRGDf) for integrin αvβ3) have achieved tumor-to-background ratios of 5.5 compared to 1.5 for the free dye [1]. However, procurement decisions for advanced in vivo work should consider that IRDye 800CW may offer superior tumor-to-background contrast (as evidenced in Section 3) due to its longer emission wavelength, though Cy5.5 remains a highly cost-effective and robust starting point [2].

Multiplexed Flow Cytometry

Cy5.5 is frequently employed in flow cytometry panels, often as part of tandem conjugates like PE-Cy5.5 or APC-Cy5.5. Its excitation by the common 633 nm red laser and emission near 700 nm allows for clear spectral separation from dyes like FITC and PE, enabling multicolor analysis . The use of narrow bandpass filters (e.g., 670/20 nm) can effectively discriminate Cy5.5 signals from Cy5, minimizing spillover [3]. While the class-level evidence in Section 3 indicates that Alexa Fluor dyes may offer superior photostability for prolonged acquisition, Cy5.5 remains a standard due to its well-characterized performance and cost-effectiveness.

Protein and Antibody Bioconjugation

The sulfonate groups on the Cy5.5 core confer high water solubility and reduce non-specific binding in aqueous biological systems . Its amine-reactive NHS ester is routinely used to label antibodies and proteins for a variety of fluorescence-based assays . However, as detailed in Section 3, conjugates formed with Cy5.5 are more prone to aggregation-mediated quenching at high degrees of labeling compared to Alexa Fluor 680 [4]. Therefore, for applications requiring very bright conjugates (e.g., detection of low-abundance antigens), optimizing the degree of labeling for Cy5.5 is critical, or a switch to an Alexa Fluor alternative may be warranted.

Application
Selection Property
Validation Focus
In vivo fluorescence imaging
NIR-I emission (~700 nm)
Tissue penetration depth and tumor-to-background ratio
Multiplexed flow cytometry
Red laser excitation and spectral separation
Spillover control with narrow bandpass filters
Bioconjugation (antibodies/proteins)
Aqueous solubility and NHS-ester reactivity
Aggregation quenching at high labeling density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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